N1-(2-(dimethylamino)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
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Overview
Description
N1-(2-(dimethylamino)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound with a molecular formula of C24H28N4O5S. This compound is known for its potent and selective inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxazinan ring: This involves the reaction of an appropriate amine with a tosyl-protected oxazinan precursor under acidic conditions.
Attachment of the dimethylaminoethyl group: This step involves the alkylation of the oxazinan intermediate with a dimethylaminoethyl halide in the presence of a base.
Formation of the oxalamide linkage: The final step involves the coupling of the dimethylaminoethyl-oxazinan intermediate with an oxalyl chloride derivative under basic conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(dimethylamino)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(2-(dimethylamino)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its role in inhibiting PARP, which is involved in DNA repair and apoptosis.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit DNA repair in cancer cells.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of poly(ADP-ribose) polymerase (PARP). By binding to the active site of PARP, it prevents the enzyme from catalyzing the transfer of ADP-ribose units to target proteins, thereby inhibiting DNA repair processes. This can lead to the accumulation of DNA damage in cells, ultimately triggering cell death pathways such as apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-N’'-[(3-tosyl-1,3-oxazinan-2-yl)methyl]oxamide: Another potent PARP inhibitor with a similar structure but different substituents.
N1-(2-(dimethylamino)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxamide: A closely related compound with slight variations in the oxazinan ring and substituents.
Uniqueness
N1-(2-(dimethylamino)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer high selectivity and potency as a PARP inhibitor. Its unique structure allows for effective binding to the PARP enzyme, making it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O5S/c1-14-5-7-15(8-6-14)28(25,26)22-10-4-12-27-16(22)13-20-18(24)17(23)19-9-11-21(2)3/h5-8,16H,4,9-13H2,1-3H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWAQCAPVDDJMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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